1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O2/c10-6-4-7(11)9(14(15)16)8(5-6)13-3-1-2-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKJJPPUVEYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Condensation
A widely used method for pyrazole synthesis involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the target compound, this requires a pre-functionalized phenylhydrazine derivative.
Example Protocol (Adapted from):
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Synthesis of 5-bromo-3-fluoro-2-nitrophenylhydrazine :
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Cyclocondensation with 1,3-diketone :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85 |
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 65 |
| Cyclocondensation | Ethyl acetoacetate, EtOH, Δ | 75 |
Functionalization of Pre-formed Pyrazole Derivatives
Electrophilic Aromatic Substitution
Introducing bromo, fluoro, and nitro groups onto a phenyl-pyrazole requires careful sequencing due to competing directing effects.
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A patent describing 5-fluoro-1H-pyrazole synthesis via reaction of perfluoroolefins with hydrazines highlights the importance of base selection (e.g., triethylamine) in controlling regiochemistry.
Adapted Protocol :
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Nitration :
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Treat 1-(3-fluorophenyl)-1H-pyrazole with fuming HNO₃ at 0°C to install the nitro group at the ortho position.
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Bromination :
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Use Br₂/FeBr₃ in CH₂Cl₂ at 25°C to introduce bromine meta to the nitro group.
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Challenges :
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Nitro groups deactivate the ring, necessitating harsh bromination conditions.
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Competing fluorination may require protective groups.
Oxidative Dehydrogenation of Pyrazolidinones
Patent-Derived Method
A scalable approach involves dehydrogenating pyrazolidinones to pyrazoles using molecular oxygen or air:
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Synthesis of Pyrazolidinone Precursor :
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React 4-chlorophenylhydrazine with β-ketoesters in THF.
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Oxidative Dehydrogenation :
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Treat with O₂ in the presence of KOH (80°C, 6 h).
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Advantages :
Halogenation and Nitration Sequences
Directed Ortho-Metalation (DoM)
A modern strategy employs lithiation to direct substituents:
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Lithiation of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole :
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Use LDA (Lithium Diisopropylamide) at -78°C in THF.
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Bromination :
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Quench with Br₂ to install bromine at the para position relative to fluorine.
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Limitations :
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Sensitivity to nitro groups necessitates ultra-low temperatures.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitro group’s meta-directing nature complicates ortho-substitution. Solutions include:
Chemical Reactions Analysis
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole and its derivatives exhibit a range of biological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives have been noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer activity : Numerous studies have highlighted the cytotoxic effects of pyrazole compounds against various cancer cell lines, suggesting their utility in cancer therapy.
- Antimicrobial properties : Some derivatives demonstrate significant antibacterial and antifungal activities, indicating potential applications in treating infections.
Anti-inflammatory Applications
A study by Aydın et al. (2022) evaluated several pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds containing the pyrazole moiety effectively inhibited pro-inflammatory cytokines, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of this compound has been extensively documented. For instance:
- Cytotoxicity against Cancer Cell Lines : Research conducted by Zheng et al. (2023) demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on MCF7 and A549 cancer cell lines, with IC50 values as low as 0.28 µM for certain compounds .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | MCF7 | 0.28 |
| 2 | A549 | 26 |
| 3 | HepG2 | 0.74 |
Recent Advances in Drug Design
Recent advancements in the design of pyrazole-based drugs have focused on enhancing their selectivity and reducing side effects. Research has shown that modifications to the pyrazole structure can lead to improved pharmacokinetic properties and increased potency against specific cancer types .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares substituent effects on key properties of structurally related pyrazole derivatives:
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reactivity at the ortho position but improve metabolic stability.
Ryanodine Receptor (RyR) Modulation ()
Fluorinated pyrazoles like 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives exhibit RyR regulatory activity, with IC₅₀ values in the nanomolar range. The absence of a nitro group in these compounds suggests that EWGs like NO₂ may further enhance target binding but could also increase toxicity.
Antifungal Activity ()
The dihydropyrazole analog 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole shows promising antifungal activity (MIC < 1 µg/mL). The nitro group in the target compound may improve potency but could reduce solubility due to increased hydrophobicity.
Key Insights :
- Regioselectivity : Nitration at the 2-position (as in the target compound) may require careful control to avoid byproducts, unlike halogenation in .
- Catalytic Efficiency : Ru and Pd catalysts () offer higher yields for alkylation/alkenylation compared to classical condensation.
Stability and Metabolic Considerations
- Residue Definitions : Metabolites of pyraclostrobin () containing 1-(4-chlorophenyl)-1H-pyrazole moieties suggest that bromo/fluoro substituents in the target compound could alter degradation pathways.
Biological Activity
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 797047-10-0
- Molecular Formula : C9H6BrF2N3O2
- Molecular Weight : 292.06 g/mol
The mechanism of action for this compound is not fully elucidated, but it is believed to interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential redox activity, while the bromine and fluorine substituents may enhance binding affinity through various interactions such as hydrogen bonding and van der Waals forces .
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing a pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some studies indicate that pyrazole derivatives can reduce edema in animal models, comparable to established anti-inflammatory drugs .
Antimicrobial Activity
Pyrazoles have been evaluated for their antimicrobial properties against various bacterial strains. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step functionalization of the pyrazole and aromatic rings. For example:
- Nitration and halogenation : Introduce nitro and bromo groups via electrophilic substitution under controlled temperatures (e.g., HNO₃/H₂SO₄ at 0–5°C for nitration) .
- Pyrazole coupling : Use Suzuki-Miyaura cross-coupling with boronic esters (e.g., tetramethyl dioxaborolan-2-yl derivatives) to attach the pyrazole moiety, optimizing catalyst (Pd(PPh₃)₄) and solvent (THF/toluene) .
- Optimization : Employ Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and catalyst loading. Orthogonal HPLC or GC-MS monitors purity and yield .
Q. How is the structure of this compound validated experimentally?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.17 ppm for aromatic protons in DMSO-d₆) and IR (e.g., 1650 cm⁻¹ for carbonyl groups) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.97) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N bond lengths ~1.34 Å) using SHELXL for refinement .
Q. What methods are used to determine physicochemical properties like solubility and stability?
- Solubility : Shake-flask method in solvents (DMSO, water, ethanol) with UV-Vis quantification .
- Thermal stability : TGA/DSC analysis (e.g., decomposition onset at ~200°C) .
- Hygroscopicity : Dynamic vapor sorption (DVS) under controlled humidity .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?
- Approach :
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify discrepancies in torsional angles .
- Twinned crystals : Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
- Validation : R-factor analysis (e.g., R < 0.05) and residual electron density maps in SHELXL refine positional parameters .
Q. What strategies address low yields in nitro-group functionalization under fluorinated environments?
- Challenges : Electron-withdrawing fluorine and nitro groups reduce electrophilic reactivity.
- Solutions :
- Microwave-assisted synthesis : Enhance reaction rates (e.g., 80°C, 30 min) via dielectric heating .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for amines) to direct nitration .
- Catalytic systems : Use Cu(I)/ligand complexes to mediate C–N coupling in fluorinated arenes .
Q. How can molecular docking studies predict the bioactivity of this compound?
- Protocol :
- Target selection : Dock against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- Force fields : Apply AMBER or CHARMM for ligand-protein interactions, focusing on halogen bonds (Br···O) and π-π stacking .
- Validation : Compare binding scores (ΔG) with known inhibitors and validate via SPR or ITC assays .
Key Notes
- Synthetic pitfalls : Nitro groups may oxidize sensitive functionalities; use low-temperature nitration .
- Crystallographic software : SHELX suite remains standard for small-molecule refinement despite newer alternatives .
- Bioactivity gaps : Limited in vitro data exist; prioritize cytotoxicity assays (e.g., MTT) and kinase profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
